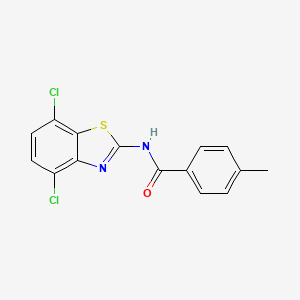
1-(3,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Wirkmechanismus
Target of Action
It is structurally similar to olanexidine gluconate , a monobiguanide compound with bactericidal activity. Olanexidine interacts with bacterial surface molecules, such as lipopolysaccharide and lipoteichoic acid .
Mode of Action
Based on the mechanism of action of olanexidine gluconate , it can be hypothesized that this compound binds to the cell membrane, disrupts membrane integrity, and causes irreversible leakage of intracellular components. At relatively high concentrations, it may aggregate cells by denaturing proteins .
Biochemical Pathways
The disruption of cell membrane integrity and the leakage of intracellular components, as seen with olanexidine gluconate , would likely affect multiple biochemical pathways within the bacterial cell.
Result of Action
The result of this compound’s action is likely bactericidal, given its structural similarity to olanexidine gluconate . This means it would kill bacteria rather than merely inhibiting their growth. The disruption of the bacterial cell membrane and the leakage of intracellular components would lead to cell death .
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-16-8-6-13(10-17(16)21)11-23-12-14(7-9-18(23)24)19(25)22-15-4-2-1-3-5-15/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNJCYDHNWCELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

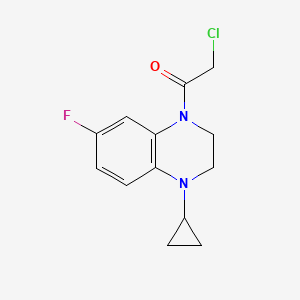
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-ylurea](/img/structure/B2900596.png)

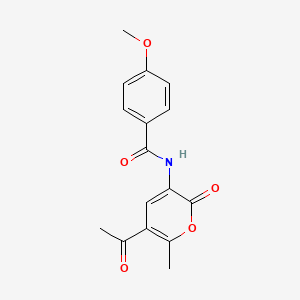
![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2900601.png)
![1-[2-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2900605.png)
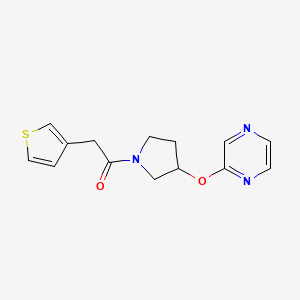

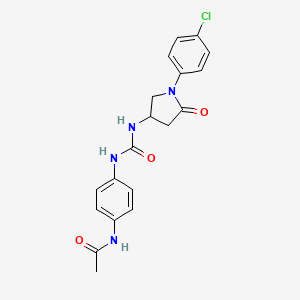
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2900611.png)
![5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2900612.png)
![(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2900613.png)
![Methyl N-[4-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2900616.png)
